4-(Cyclohexylamino)-3-nitrobenzoic acid
Overview
Description
4-(Cyclohexylamino)-3-nitrobenzoic acid (CNAB) is an organic compound belonging to the nitrobenzoic acid family of compounds. It is a white crystalline solid with a molecular formula of C9H13NO4. CNAB is a common precursor used in the synthesis of numerous drugs, including some anesthetics, anti-inflammatories, and antibiotics. It is also used in the production of various polymers and dyes.
Scientific Research Applications
Enantioselective Catalysis
4-(Cyclohexylamino)-3-nitrobenzoic acid: can be utilized in enantioselective catalysis, particularly in the Strecker reaction . This reaction is pivotal for synthesizing α-amino nitriles, which are precursors to α-amino acids. The compound’s role in this process could involve the optimization of reaction conditions, such as solvent choice and temperature, to enhance the yield and enantioselectivity of the desired products.
Organic Synthesis
In the realm of organic synthesis, this compound may serve as a starting material or intermediate. For instance, it could be involved in the synthesis of complex molecules like N-heterocycles or in the preparation of drugs that contain α-amino nitrile structures .
Catalysis and Green Chemistry
Lastly, the compound could contribute to advancements in catalysis and green chemistry. It might be part of catalyst systems designed to carry out chemical reactions more efficiently and with less waste .
Mechanism of Action
Target of Action
A structurally similar compound, 5-amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid, is known to target cathepsin d , a human protein involved in intracellular protein breakdown .
Biochemical Pathways
Amino acids and their derivatives are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways . Therefore, it’s plausible that this compound could influence similar pathways.
properties
IUPAC Name |
4-(cyclohexylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURGMJHUORLUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389456 | |
Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)-3-nitrobenzoic acid | |
CAS RN |
333340-82-2 | |
Record name | 4-(cyclohexylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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